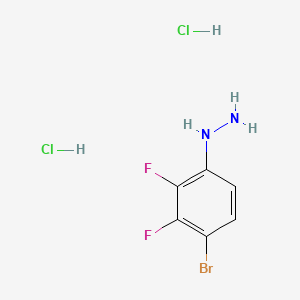
(4-Bromo-2,3-difluorophenyl)hydrazine dihydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(4-Bromo-2,3-difluorophenyl)hydrazine dihydrochloride is an organic compound that features a bromine atom, two fluorine atoms, and a hydrazine group attached to a benzene ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (4-Bromo-2,3-difluorophenyl)hydrazine dihydrochloride typically involves the reaction of 4-bromo-2,3-difluorobenzaldehyde with hydrazine hydrate under acidic conditions to form the hydrazone intermediate. This intermediate is then treated with hydrochloric acid to yield the dihydrochloride salt. The reaction conditions often require controlled temperatures and specific solvents to ensure high yield and purity .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The process would include optimization of reaction conditions, such as temperature, pressure, and solvent choice, to maximize efficiency and minimize costs. Additionally, purification steps like recrystallization or chromatography may be employed to obtain the desired product with high purity.
化学反应分析
Types of Reactions
(4-Bromo-2,3-difluorophenyl)hydrazine dihydrochloride can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The hydrazine group can be oxidized or reduced to form different functional groups.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.
Common Reagents and Conditions
Common reagents used in these reactions include palladium catalysts for coupling reactions, oxidizing agents like hydrogen peroxide for oxidation, and reducing agents like sodium borohydride for reduction. The reaction conditions vary depending on the desired transformation but often involve specific temperatures, solvents, and catalysts to achieve optimal results.
Major Products Formed
The major products formed from these reactions depend on the specific reaction type. For example, substitution reactions may yield various substituted phenylhydrazines, while coupling reactions can produce biaryl compounds with diverse functional groups.
科学研究应用
Chemistry
In chemistry, (4-Bromo-2,3-difluorophenyl)hydrazine dihydrochloride is used as a building block for synthesizing more complex organic molecules.
Biology and Medicine
In biology and medicine, this compound is investigated for its potential as a pharmaceutical intermediate. It can be used to synthesize various bioactive molecules that may exhibit antimicrobial, antiviral, or anticancer activities .
Industry
In the industrial sector, this compound is used in the production of specialty chemicals and advanced materials. Its reactivity and functional groups make it valuable for creating polymers, coatings, and other high-performance materials.
作用机制
The mechanism of action of (4-Bromo-2,3-difluorophenyl)hydrazine dihydrochloride involves its interaction with specific molecular targets and pathways. The hydrazine group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. Additionally, the presence of bromine and fluorine atoms can influence the compound’s binding affinity and selectivity towards its targets .
相似化合物的比较
Similar Compounds
(2-Bromo-4,6-difluorophenyl)hydrazine hydrochloride: Similar structure but different substitution pattern on the benzene ring.
4-Bromo-2,3-difluorobenzaldehyde: Precursor in the synthesis of (4-Bromo-2,3-difluorophenyl)hydrazine dihydrochloride.
4-Bromo-2,3-difluorophenol: Another related compound with different functional groups.
Uniqueness
This compound is unique due to its specific combination of bromine, fluorine, and hydrazine groups. This combination imparts distinct chemical reactivity and potential biological activity, making it valuable for various applications in research and industry.
生物活性
(4-Bromo-2,3-difluorophenyl)hydrazine dihydrochloride is a hydrazine derivative that has garnered interest in medicinal chemistry due to its potential biological activities. This compound is characterized by the presence of bromine and fluorine substituents on the aromatic ring, which may enhance its biological interactions. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potentials, and relevant case studies.
The biological activity of this compound primarily involves its interaction with various molecular targets. The hydrazine moiety can form covalent bonds with active sites of enzymes, leading to enzyme inhibition. This mechanism is crucial in modulating biochemical pathways within cells.
Key Mechanisms:
- Enzyme Inhibition : The compound may inhibit enzymes involved in critical cellular processes.
- Redox Reactions : It can participate in redox reactions, influencing cellular signaling pathways and redox balance.
Biological Activities
The compound has been evaluated for several biological activities, including:
- Antimicrobial Activity : Preliminary studies indicate that hydrazine derivatives exhibit antimicrobial properties. For instance, related compounds have shown activity against various bacterial strains and fungi .
- Anticancer Potential : Similar hydrazine derivatives have demonstrated antiproliferative effects against cancer cell lines such as MCF-7 (breast cancer) and HCT116 (colon cancer) . The structure-activity relationship (SAR) studies suggest that modifications in the phenyl ring can significantly affect potency.
- Antiviral Activity : Some hydrazone derivatives have been investigated for their antiviral effects against viruses like HIV and hepatitis .
Case Studies
Several research studies have explored the biological activities of hydrazine derivatives similar to this compound.
Study 1: Anticancer Activity
A study evaluated a series of hydrazone derivatives for their anticancer properties. The results indicated significant inhibition of cell proliferation in breast cancer cell lines with IC50 values ranging from 0.057 to 0.119 μM . The compounds induced apoptosis and caused cell cycle arrest at the G1 phase.
| Compound | IC50 (μM) | Cell Line | Mechanism |
|---|---|---|---|
| Compound A | 0.057 | MCF-7 | Apoptosis induction |
| Compound B | 0.081 | HCT116 | Cell cycle arrest |
Study 2: Antimicrobial Activity
Another study focused on the antimicrobial properties of various hydrazone derivatives. Compounds were tested against Candida albicans and showed promising results with minimum inhibitory concentration (MIC) values ranging from 125 to 250 μg/mL .
| Compound | MIC (μg/mL) | Target Organism |
|---|---|---|
| Compound C | 125 | Candida albicans |
| Compound D | 250 | Staphylococcus aureus |
属性
分子式 |
C6H7BrCl2F2N2 |
|---|---|
分子量 |
295.94 g/mol |
IUPAC 名称 |
(4-bromo-2,3-difluorophenyl)hydrazine;dihydrochloride |
InChI |
InChI=1S/C6H5BrF2N2.2ClH/c7-3-1-2-4(11-10)6(9)5(3)8;;/h1-2,11H,10H2;2*1H |
InChI 键 |
HBEGTEMGBPOHBW-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=C(C(=C1NN)F)F)Br.Cl.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















